molecular formula C12H14N4O3S B6538076 ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate CAS No. 1172855-85-4

ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate

Cat. No. B6538076
CAS RN: 1172855-85-4
M. Wt: 294.33 g/mol
InChI Key: CGZHBJRBGGRTCS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate (ETPC) is an organic compound with a unique structure that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. ETPC is a versatile compound that has been used in various areas, such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has been used to synthesize a variety of compounds, such as chalcone derivatives, aminothiazoles, and pyrazole derivatives. In drug development, ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has been used to synthesize various drugs, such as antifungal agents and anticancer agents. In biochemistry, ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has been used to study the mechanism of action of enzymes, proteins, and other biological molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is not yet fully understood. However, it is believed that ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate acts as a reversible inhibitor of various enzymes, such as phosphatases and proteases. In addition, ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has been shown to interact with various proteins, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate have been studied extensively in recent years. Studies have shown that ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can modulate the activity of various enzymes, proteins, and other biological molecules. In addition, ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has several advantages for lab experiments. First, it is relatively easy to synthesize and is therefore readily available for research purposes. Second, it is stable in a variety of conditions and is therefore suitable for long-term storage. Third, it is non-toxic and is therefore safe to use in lab experiments.
However, ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate also has several limitations. First, it is relatively expensive, which can be a limiting factor for some experiments. Second, it is not very soluble in water, which can make it difficult to use in some experiments. Third, it is not very stable in acidic or basic conditions, which can limit its use in certain experiments.

Future Directions

The potential applications of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate are vast and there are many possible future directions for research.
One possible future direction is to further investigate the mechanism of action of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate and to develop new compounds based on its structure. This could lead to the development of new drugs with improved efficacy and safety profiles.
Another possible future direction is to investigate the potential of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate as an anti-cancer agent. This could lead to the development of novel therapies for cancer treatment.
A third possible future direction is to investigate the potential of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate as an anti-inflammatory agent. This could lead to the development of novel therapies for treating inflammatory diseases.
Finally, a fourth possible future direction is to investigate the potential of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate as an antioxidant. This could lead to the development of novel therapies for treating oxidative stress-related diseases.

Synthesis Methods

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can be synthesized by a multi-step process. The first step is to synthesize ethyl pyrazole-3-carboxylate (EPC) by condensing ethyl acetoacetate with hydrazine in the presence of acetic acid. The second step is to convert EPC to ethyl 2-amino-1,3-thiazole-4-carboxylate (ATC) by reacting it with ammonium thiocyanate in dimethylformamide (DMF). Finally, ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is synthesized by reacting ATC with ethyl 1-ethyl-1H-pyrazole-3-carboxylate in DMF.

properties

IUPAC Name

ethyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-3-16-6-5-8(15-16)10(17)14-12-13-9(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZHBJRBGGRTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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